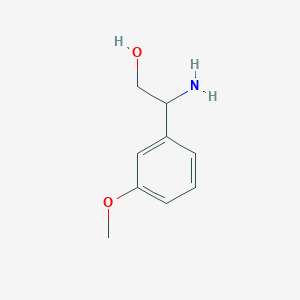

![molecular formula C8H7NOS B1291708 ベンゾ[d]チアゾール-5-イルメタノール CAS No. 394223-37-1](/img/structure/B1291708.png)

ベンゾ[d]チアゾール-5-イルメタノール

概要

説明

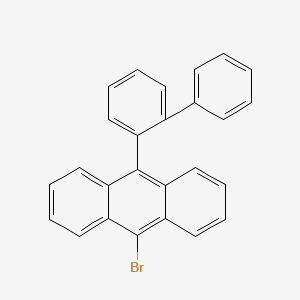

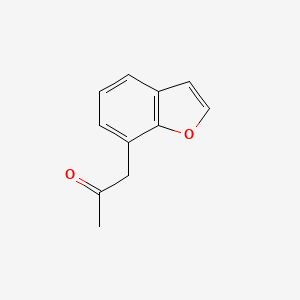

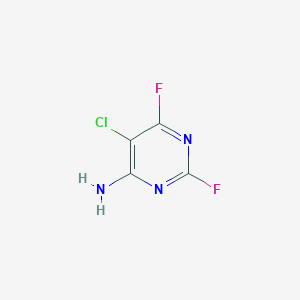

Benzo[d]thiazol-5-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a thiazole ring with a methanol group attached at the 5-position

科学的研究の応用

Benzo[d]thiazol-5-ylmethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

作用機序

Target of Action

Benzo[d]thiazol-5-ylmethanol is a benzothiazole derivative, and these compounds have been found to exhibit diverse biological activities Benzothiazole derivatives have been studied for their anti-tubercular activity, with the target being dpre1 . They have also been identified as O-GlcNAcase (OGA) inhibitors, which are involved in the treatment of Alzheimer’s disease and other tauopathies .

Mode of Action

Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial for the survival of mycobacterium tuberculosis . As OGA inhibitors, they limit tau hyperphosphorylation and aggregation into pathological tau, which is beneficial in the treatment of Alzheimer’s disease and related neurodegenerative disorders .

Biochemical Pathways

The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . As OGA inhibitors, these compounds affect the O-GlcNAcylation pathway, which plays a role in the regulation of tau proteins .

Result of Action

Benzothiazole derivatives have shown potent inhibition against mycobacterium tuberculosis and have been linked to slowing motor neuron loss in certain mouse models .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-5-ylmethanol typically involves the cyclization of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the reduction of the intermediate to yield Benzo[d]thiazol-5-ylmethanol.

Industrial Production Methods

Industrial production of Benzo[d]thiazol-5-ylmethanol follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to minimize environmental impact.

化学反応の分析

Types of Reactions

Benzo[d]thiazol-5-ylmethanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Benzo[d]thiazol-5-carboxylic acid.

Reduction: Dihydrobenzo[d]thiazol-5-ylmethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

類似化合物との比較

Benzo[d]thiazol-5-ylmethanol can be compared with other thiazole derivatives, such as:

Benzothiazole: Lacks the methanol group and has different chemical reactivity and biological activity.

Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen atoms.

2-Aminobenzothiazole: Contains an amino group at the 2-position, leading to different chemical properties and applications.

The uniqueness of Benzo[d]thiazol-5-ylmethanol lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

特性

IUPAC Name |

1,3-benzothiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXXFVXTHWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624301 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-37-1 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。